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Fmoc-Glu(OtBu)-Gly-OH

Cat. No.: B2696776
M. Wt: 482.5 g/mol
InChI Key: PLLNQUBUIXIMLG-NRFANRHFSA-N
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Description

Evolution of Protecting Group Strategies in Peptide Chemistry

The journey of peptide synthesis began with solution-phase methods, which were often laborious and time-consuming. nih.gov A significant breakthrough was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which was the first widely used reversible Nα-protecting group. nih.gov This was followed by the development of the tert-butoxycarbonyl (Boc) group, which is removable under acidic conditions. creative-peptides.com

A pivotal moment in peptide chemistry was the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in the early 1960s. rsc.org In SPPS, the C-terminal amino acid is anchored to an insoluble resin support, allowing for the sequential addition of amino acids with relative ease of purification by simple filtration and washing. rsc.orgpeptide.com The original SPPS methodology predominantly utilized the Boc/benzyl (Boc/Bzl) protection scheme. iris-biotech.de

The Role of Fmoc/tert-Butyl Chemistry in Contemporary Peptide Synthesis

In the 1970s, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group was introduced and later adapted for solid-phase applications. nih.gov The Fmoc/tert-butyl (Fmoc/tBu) strategy has since become the dominant method for peptide synthesis in both academic and industrial settings. rsc.orgnih.gov This approach offers a significant advantage due to its orthogonality; the N-terminal Fmoc group is labile to a mild base (commonly piperidine), while the side-chain protecting groups, such as tert-butyl (tBu), are removed by a strong acid like trifluoroacetic acid (TFA) at the final cleavage step. iris-biotech.de This orthogonality prevents the premature removal of side-chain protecting groups during the iterative deprotection of the N-terminus, a potential issue in the Boc/Bzl strategy where both protecting groups are acid-labile. iris-biotech.denih.gov The Fmoc/tBu strategy is also favored for its milder cleavage conditions, which are compatible with a wider range of sensitive and modified peptides. nih.gov

Significance of Dipeptide Building Blocks in Advanced Synthetic Methodologies

While the stepwise addition of single amino acids is the standard in SPPS, the use of pre-formed dipeptide building blocks offers several advantages. These dipeptides can help to overcome challenges associated with the synthesis of "difficult sequences," which are prone to aggregation and incomplete coupling reactions. nih.gov By incorporating a dipeptide in a single coupling step, the synthetic cycle is shortened, and potential side reactions can be minimized. iris-biotech.de

Dipeptide building blocks like Fmoc-Glu(OtBu)-Gly-OH are particularly valuable. chemicalbook.com They serve as ready-to-use units that can be efficiently incorporated into a growing peptide chain. chemicalbook.com The use of such dipeptides can improve the solubility of peptide segments and, in some cases, reduce racemization at the C-terminal amino acid during coupling. peptide.com Specialized dipeptides, such as pseudoproline dipeptides and those containing the 2,4-dimethoxybenzyl (Dmb) group, are designed to disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation during synthesis. chempep.comsigmaaldrich.comalfa-chemistry.com

Chemical Properties and Research Findings for this compound

The dipeptide this compound is a specifically designed building block for Fmoc-based solid-phase peptide synthesis. chemicalbook.com Its structure consists of a glutamic acid residue and a glycine (B1666218) residue. The N-terminus is protected by the Fmoc group, and the side chain of the glutamic acid is protected by a tert-butyl (OtBu) ester. nih.gov

PropertyValue
Chemical Name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamylglycine 1-(1,1-dimethylethyl) ester simsonpharma.com
Molecular Formula C26H30N2O7 nih.govachemblock.com
Molecular Weight 482.5 g/mol nih.gov
CAS Number 866044-63-5 chemicalbook.comnih.govachemblock.com
Appearance Powder alfa-chemistry.com
Functional Groups Carboxylic acid, Fmoc, tert-butyl ester sigmaaldrich.comsigmaaldrich.com
Application Peptide synthesis alfa-chemistry.comsigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comalfa-chemistry.com

This table is interactive. Click on the headers to sort.

This dipeptide is utilized as a building block in the synthesis of peptides. chemicalbook.com The Fmoc group provides temporary protection of the N-terminus, allowing for its removal under mild basic conditions to permit the coupling of the next amino acid in the sequence. chemicalbook.com The OtBu group on the glutamic acid side chain is stable to these basic conditions and is removed during the final acid-mediated cleavage from the solid support. iris-biotech.de This orthogonal protection scheme is fundamental to the success of the Fmoc/tBu strategy. peptide.com

Research has demonstrated the utility of related Fmoc-dipeptide building blocks in improving the quality and yield of peptide synthesis, particularly for sequences prone to aggregation. sigmaaldrich.comalfa-chemistry.com For instance, the incorporation of a Dmb group on the glycine residue in similar dipeptides, such as Fmoc-Glu(OtBu)-(Dmb)Gly-OH, has been shown to prevent aggregation and enhance product quality. sigmaaldrich.comalfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O7 B2696776 Fmoc-Glu(OtBu)-Gly-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLNQUBUIXIMLG-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Advanced Peptide and Peptidomimetic Synthesis

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Glu(OtBu)-Gly-OH

The initial step in SPPS is the covalent attachment of the first amino acid or peptide fragment to the solid support. uci.edu The nature of the resin and its linker determines the conditions required for final cleavage and the chemical nature of the peptide's C-terminus (e.g., a carboxylic acid or an amide). uci.edubiotage.com

Rink Amide resins are extensively used in Fmoc SPPS to produce peptides with a C-terminal amide group. peptide.comfluorochem.co.uk This functionality is common in many biologically active peptides, enhancing their stability and bioavailability. fluorochem.co.uk The Rink Amide linker is designed to be cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA), which simultaneously removes the side-chain protecting groups and releases the peptide amide from the support.

For a synthesis starting with this compound, the dipeptide is coupled to the amino group of the Rink Amide resin using standard peptide coupling reagents. Upon completion of the synthesis, cleavage yields a peptide with the sequence ...-Glu-Gly-NH₂. Pre-loaded resins, such as Fmoc-Glu(OtBu)-Rink Amide Resin, are also commercially available, which can streamline the synthesis process. peptide.compeptide.com

When the desired product is a peptide with a C-terminal carboxylic acid, Wang or 2-chlorotrityl (2-CTC) resins are the supports of choice. fluorochem.co.ukglycopep.com

Wang Resin is one of the most popular supports for generating peptide acids. glycopep.comiris-biotech.depeptide.com The first residue, in this case, the glycine (B1666218) of the this compound dipeptide, is attached to the resin's hydroxymethylbenzyl alcohol linker via an ester bond. peptide.com This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved with moderate to strong acid, such as 50-95% TFA, to release the final peptide acid (...-Glu-Gly-OH). iris-biotech.depeptide.com

2-Chlorotrityl (2-CTC) Resin is highly acid-sensitive, which offers significant advantages. iris-biotech.depeptide.com The extreme lability of the trityl linker allows the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA or acetic acid). biotage.com This feature is particularly valuable for producing fully protected peptide fragments that can be used in subsequent segment condensation strategies. peptide.com The steric bulk of the trityl group also helps to minimize side reactions like racemization during the initial loading of the amino acid or dipeptide. biotage.com

Table 1. Comparison of Common Resins for SPPS
Resin TypeC-Terminal FunctionalityTypical Cleavage ConditionsKey Advantages
Rink AmideAmide (-CONH₂)High concentration TFA (e.g., 95%)Produces C-terminal peptide amides, common in bioactive peptides. peptide.com
WangCarboxylic Acid (-COOH)Moderate to high concentration TFA (e.g., 50-95%)Widely used and reliable for synthesizing peptide acids. glycopep.comiris-biotech.de
2-Chlorotrityl (2-CTC)Carboxylic Acid (-COOH)Very mild acid (e.g., 1-3% TFA, acetic acid)Allows for synthesis of protected peptide fragments; reduces initial racemization. biotage.com

TentaGel resins are composite materials consisting of polyethylene glycol (PEG) grafted onto a polystyrene (PS) core. iris-biotech.de This structure imparts unique properties, combining the mechanical stability of polystyrene with the solvating characteristics of PEG. TentaGel and similar PEG-based resins exhibit excellent swelling in a wide range of solvents, from nonpolar solvents like dichloromethane (B109758) (DCM) to polar, protic solvents like water. core.ac.ukiris-biotech.de This enhanced solvation creates a more solution-like environment for the growing peptide chain, which can help to disrupt intermolecular aggregation. peptide.com Consequently, these supports are particularly effective for the synthesis of long or "difficult" peptide sequences that are prone to aggregation problems on standard polystyrene supports. iris-biotech.depentelutelabmit.com

Once this compound is successfully anchored to the chosen resin, the peptide chain is elongated in the N-terminal direction through repeated cycles of deprotection and coupling.

The Fmoc protecting group is central to this strategy due to its stability in acidic and neutral conditions and its rapid removal by a mild base. nih.gov The standard protocol for Fmoc deprotection involves treating the peptide-resin with a solution of piperidine (B6355638) in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). researchgate.netiris-biotech.de

The mechanism proceeds via a base-catalyzed β-elimination. A piperidine molecule abstracts the acidic proton on the 9-position of the fluorene ring system. researchgate.netnih.gov This is followed by the elimination of the dibenzofulvene (DBF) intermediate, which liberates the free N-terminal amine of the peptide. researchgate.netnih.gov The highly reactive DBF is immediately trapped by excess piperidine to form a stable fulvene-piperidine adduct, driving the reaction to completion. researchgate.netnih.gov

A typical deprotection cycle involves:

Treating the resin with a 20-30% solution of piperidine in DMF. researchgate.net

Allowing the reaction to proceed for a set time, often in two stages (e.g., an initial 2-3 minutes followed by a longer 7-10 minute treatment) to ensure complete removal.

Thoroughly washing the resin with DMF to remove the piperidine and the fulvene-piperidine adduct. uci.edu

The completion of the deprotection step can be monitored spectrophotometrically by measuring the UV absorbance of the fulvene-piperidine adduct in the wash solutions. iris-biotech.deluxembourg-bio.com After deprotection and washing, the newly exposed free amine is ready for coupling with the next incoming Fmoc-protected amino acid, and the cycle repeats until the desired peptide sequence is fully assembled.

Table 2. Standard Fmoc Deprotection Conditions
ReagentSolventTypical ConcentrationTypical Reaction Time
PiperidineN,N-Dimethylformamide (DMF)20% (v/v)5-20 minutes

Stepwise Elongation Protocols

Amino Acid Coupling Procedures

The incorporation of this compound into a growing peptide chain anchored to a solid support follows standard Fmoc-SPPS protocols. The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). adventchembio.comaltabioscience.comuci.edu This step exposes the free amine of the terminal amino acid, making it available for coupling.

The subsequent coupling of the this compound dipeptide is achieved by activating its free carboxyl group. This activation is mediated by a variety of established coupling reagents. The choice of reagent can be critical to ensure high coupling efficiency and minimize side reactions, including racemization. acs.org Common activation methods involve the use of uronium/aminium salts such as HBTU, HATU, and TBTU, or carbodiimides like DIC, often in the presence of an additive such as HOBt or OxymaPure. adventchembio.comsigmaaldrich.comnih.gov For instance, a standard procedure might involve dissolving the dipeptide and the coupling reagent (e.g., PyBOP®, TBTU, HBTU) in DMF or NMP, adding a base like N,N-diisopropylethylamine (DIPEA), and then introducing this activated mixture to the deprotected peptide-resin. sigmaaldrich.com The reaction is typically agitated for 1-2 hours to ensure completion. sigmaaldrich.com

The use of pre-formed dipeptide units like this compound simplifies the synthesis process by introducing two amino acid residues in a single coupling step. acs.org This approach is compatible with both manual and automated peptide synthesizers. sigmaaldrich.comchempep.com

Coupling Reagent ClassExamplesAdditive (if applicable)Key Features
Uronium/Aminium Salts HBTU, HATU, HCTU, TBTU, PyBOP®HOBt, HOAt (for HATU)Fast reaction rates, high efficiency, commonly used in automated synthesizers. sigmaaldrich.com
Carbodiimides DIC, DCCHOBt, OxymaPureCost-effective, widely used. Additives are necessary to suppress racemization and improve efficiency. adventchembio.comnih.gov
Phosphonium (B103445) Salts PyBOP®N/AHigh activation efficiency, particularly for sterically hindered couplings. sigmaaldrich.com

Addressing Synthetic Challenges with Dipeptide Units

The strategic incorporation of dipeptide building blocks is a key methodology for overcoming common difficulties in SPPS, such as the formation of side products and issues arising from peptide aggregation.

Mitigation of Aspartimide Formation and Related Side Reactions

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid (Asp), and is promoted by the basic conditions used for Fmoc deprotection. nih.gov This intramolecular cyclization can lead to a mixture of by-products, including α- and β-aspartyl peptides and racemized products, which complicates purification and reduces yields. nih.gov The Asp-Gly sequence is notoriously prone to this side reaction. nih.goviris-biotech.de

While this compound contains glutamic acid, not aspartic acid, the principles for mitigating base-promoted side reactions are analogous. The use of dipeptide units containing a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy to completely prevent aspartimide formation. sigmaaldrich.com The bulky Dmb group provides backbone protection by temporarily masking the amide nitrogen, which precludes the cyclization required for aspartimide formation. iris-biotech.deiris-biotech.de This Dmb group is stable during synthesis but is cleaved under the standard final trifluoroacetic acid (TFA) treatment, regenerating the native peptide sequence. iris-biotech.deiris-biotech.de

By incorporating the Glu-Gly motif as a single unit, this compound bypasses the potentially problematic coupling onto a C-terminal glycine residue, which can sometimes be associated with side reactions like diketopiperazine formation at the dipeptide stage. While less severe than aspartimide formation, using a pre-formed dipeptide ensures the integrity of the Glu-Gly peptide bond from the outset. For sequences particularly susceptible to side reactions, analogous Dmb-protected dipeptides like Fmoc-Glu(OtBu)-(Dmb)Gly-OH offer a robust solution, combining the benefits of dipeptide coupling with backbone protection. alfa-chemistry.comsigmaaldrich.comchemimpex.com

StrategyMechanismRelevant Building Block ExampleReference
Backbone Protection A temporary protecting group (e.g., Dmb) on the amide nitrogen prevents intramolecular cyclization.Fmoc-Asp(OtBu)-(Dmb)Gly-OH sigmaaldrich.comiris-biotech.de
Bulky Side-Chain Esters Sterically bulky esters on the Asp side chain hinder the approach of the backbone nitrogen.Fmoc-Asp(OMpe)-OH nih.gov
Modified Deprotection Adding acidic modifiers like HOBt or Oxyma to the piperidine solution can reduce the rate of aspartimide formation.N/A nih.govacs.org
Pseudoproline Dipeptides Inducing a kink in the peptide backbone can alter the conformation to disfavor cyclization.Fmoc-Xaa-Ser(ψMe,MePro)-OH nih.gov
Prevention of Peptide Aggregation during Synthesis

During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to the formation of stable secondary structures like β-sheets. chempep.compeptide.com This aggregation can render the N-terminus inaccessible, resulting in poor solvation, incomplete coupling and deprotection reactions, and significantly reduced yields. chempep.compeptide.com

Control of Deletion Impurities in Peptide Sequences

Deletion impurities, which are peptide sequences missing one or more amino acid residues, arise from incomplete coupling or deprotection reactions during SPPS. These impurities can be difficult to separate from the target peptide during purification, especially if they are structurally similar.

The use of dipeptide building blocks like this compound directly addresses this issue by reducing the total number of synthesis cycles. By introducing two amino acids in a single coupling step, the number of opportunities for incomplete reactions is halved for that portion of the sequence. This strategy is particularly effective for overcoming difficult couplings that are known to be slow or inefficient, thereby minimizing the formation of the corresponding deletion sequence. The improved reaction kinetics associated with aggregation-disrupting dipeptides further ensures that couplings proceed to completion, leading to a purer crude product with fewer deletion-related impurities. chempep.com

Fragment Condensation Strategies

Fragment condensation is an advanced strategy for the synthesis of long peptides and small proteins. It involves the separate synthesis of protected peptide segments, which are then coupled together in solution or on a solid support. researchgate.net This approach can be more efficient than linear stepwise synthesis for very long sequences.

Dipeptides like this compound are fundamental components in the initial stepwise synthesis of these protected fragments. For example, a peptide can be strategically divided into segments, with one fragment being assembled on a resin that allows for cleavage while keeping side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin). nih.gov This protected fragment, which could contain the -Glu(OtBu)-Gly- sequence, is then cleaved and coupled to a second fragment that has been assembled on a different resin. nih.gov The use of dipeptides within these fragments ensures their efficient and high-purity synthesis, which is critical for the success of the subsequent fragment condensation step.

Synthesis of Complex Peptide Architectures

The precise control offered by Fmoc chemistry and specialized building blocks enables the synthesis of non-linear, complex peptide architectures such as cyclic peptides, branched peptides, and peptide-drug conjugates. nih.gov

This compound can serve as a key component in the linear assembly of peptides that are later cyclized. google.com For instance, after the full linear sequence is assembled, the terminal protecting groups can be removed, and a head-to-tail cyclization can be performed. Furthermore, the glutamic acid residue itself can be a point of modification for creating branched structures. The side-chain carboxyl group, protected by OtBu, can be selectively deprotected (orthogonally to other protecting groups) to allow for the synthesis of a second peptide chain off the side chain of the glutamic acid residue, forming a branched peptide. nih.gov This approach is crucial for building complex structures that mimic natural proteins or introduce novel functionalities. nih.govnih.gov

Stapled Alpha-Helical Peptides

Stapled alpha-helical peptides are a class of constrained peptides that have gained significant attention in therapeutics due to their enhanced proteolytic stability, cell permeability, and target affinity. The synthesis of these peptides often involves the incorporation of non-proteinogenic amino acids bearing olefinic side chains, which are then cross-linked via ring-closing metathesis (RCM).

Fmoc-Glu(OtBu)-OH serves as a key building block in the solid-phase peptide synthesis (SPPS) of the linear precursors to stapled peptides rsc.orgnih.gov. The Fmoc group allows for the sequential addition of amino acids, while the OtBu protecting group on the glutamic acid side chain prevents unwanted side reactions during peptide elongation nih.govnih.gov. The general workflow for the synthesis of a stapled peptide using Fmoc-Glu(OtBu)-OH is outlined below:

StepDescriptionKey Reagents and Conditions
1. Resin LoadingThe first amino acid is attached to a solid support (e.g., Wang or Rink amide resin).DIC, HBTU
2. Peptide ElongationThe peptide chain is extended by sequential coupling of Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH and the olefin-bearing amino acids.Fmoc-amino acids, coupling reagents (e.g., HCTU, HATU), DIPEA
3. Fmoc DeprotectionThe Fmoc group is removed from the N-terminus of the growing peptide chain before each coupling step.20% piperidine in DMF
4. Ring-Closing Metathesis (RCM)Once the linear peptide is synthesized, the olefinic side chains are cross-linked using a ruthenium-based catalyst.Grubbs' catalyst
5. Cleavage and DeprotectionThe stapled peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group) are removed.TFA-based cleavage cocktail (e.g., TFA/TIS/water)

The incorporation of glutamic acid residues can be crucial for maintaining the desired bioactivity of the peptide. The use of the dipeptide this compound can be advantageous in sequences where this specific dipeptide motif is required, streamlining the synthesis process and potentially improving coupling efficiency. The dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a similar building block, is employed to suppress aspartimide formation, a common side reaction in SPPS rsc.org.

Peptide C-Terminal Thioesters

Peptide C-terminal thioesters are essential intermediates in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins sigmaaldrich.comresearchgate.net. The synthesis of peptide thioesters via Fmoc-based SPPS is challenging because the thioester linkage is susceptible to cleavage by the piperidine used for Fmoc deprotection sigmaaldrich.com. However, several strategies have been developed to overcome this limitation.

While direct incorporation of this compound at the C-terminus for thioester formation is not a standard approach, the precursor Fmoc-Glu(OtBu)-OH is a common residue within peptide sequences that are converted to C-terminal thioesters. Two primary protocols for the Fmoc-based synthesis of peptide thioesters are the safety-catch linker approach and the backbone amide linker approach p3bio.comuu.nl.

Safety-Catch Linker Approach:

StepDescription
1. Resin FunctionalizationA safety-catch linker, which is stable to both acidic and basic conditions, is attached to the solid support.
2. Peptide SynthesisThe peptide is assembled on the linker using standard Fmoc-SPPS. Fmoc-Glu(OtBu)-OH can be incorporated at any position.
3. Linker ActivationThe linker is chemically activated to become susceptible to nucleophilic attack.
4. ThiolysisThe activated linker is cleaved with a thiol, directly yielding the peptide C-terminal thioester.

Backbone Amide Linker (BAL) Approach:

StepDescription
1. Linker AttachmentThe first amino acid is attached to the BAL linker via its backbone amide nitrogen.
2. Peptide ElongationThe peptide chain is synthesized using standard Fmoc chemistry.
3. Thioester FormationAfter synthesis, the peptide is cleaved from the resin under conditions that generate the C-terminal thioester.

The choice of method depends on the specific peptide sequence and the desired thioester. The presence of the OtBu protecting group on the glutamic acid side chain is compatible with these methods and is removed during the final acid cleavage step nih.gov.

TAC-Scaffolded Loops and Protein Mimics

Template-assembled chemical proteins (TACPs) and protein mimics are designed to replicate the structural and functional properties of natural proteins. Triazacyclophane (TAC) scaffolds are attractive templates for the construction of protein mimics, particularly for mimicking discontinuous epitopes found in proteins sigmaaldrich.com. These scaffolds allow for the attachment of multiple peptide loops, creating a defined three-dimensional structure.

The synthesis of TAC-scaffolded peptides is a complex process that relies on orthogonal protection strategies to selectively deprotect and functionalize the different arms of the TAC scaffold. While direct evidence for the use of this compound in published TAC-scaffolded structures is limited, the incorporation of acidic amino acid residues like glutamic acid is crucial for mimicking the charged surfaces of proteins.

In a combinatorial approach to create esterase mimics, Fmoc-Glu(OtBu)-OH was used as a building block for the "acidic arm" of a TAC-scaffolded tripeptide library. The synthesis involved a split-mix strategy to generate a large number of unique tripodal receptor molecules on a solid support. The general strategy for synthesizing TAC-scaffolded peptide loops is as follows:

Scaffold Attachment: An orthogonally protected TAC scaffold is attached to a solid-phase resin.

Sequential Peptide Elongation: Each arm of the TAC scaffold is sequentially deprotected and a peptide chain is built upon it using Fmoc-SPPS. Fmoc-protected amino acids, including Fmoc-Glu(OtBu)-OH, are incorporated to build the desired peptide loops.

Cyclization: The linear peptides attached to the scaffold can be cyclized to form loops.

Cleavage and Deprotection: The final TAC-scaffolded protein mimic is cleaved from the resin and all protecting groups are removed.

The use of Fmoc-Asp(OtBu)-(Dmb)-Gly-OH has been reported to prevent aspartimide formation in the synthesis of peptide arms on a TAC scaffold, highlighting the utility of protected dipeptides in these complex syntheses sigmaaldrich.com.

Cyclic and Branched Peptides

The synthesis of cyclic and branched peptides requires the use of orthogonally protected amino acids to allow for selective side-chain modification or cyclization while the peptide backbone remains protected. Fmoc-Glu(OtBu)-OH is a valuable building block for these applications due to the distinct cleavage conditions of the Fmoc (base-labile) and OtBu (acid-labile) protecting groups.

Cyclic Peptides:

Cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. For side-chain cyclization involving a glutamic acid residue, the OtBu group can be selectively removed while the peptide is still on the resin, allowing the free carboxyl group to react with another functional group on the peptide to form the cyclic structure.

Branched Peptides:

Branched peptides can be synthesized by incorporating an amino acid with a protected functional group in its side chain, such as Fmoc-Lys(Dde)-OH. After assembling the main peptide chain, the Dde group can be selectively removed with hydrazine, exposing a free amino group for the synthesis of a second peptide chain. Fmoc-Glu(OtBu)-OH can be incorporated into either the main chain or the branch. The orthogonal nature of the Fmoc/tBu and Dde/hydrazine protecting group pairs is essential for the successful synthesis of these complex structures.

The following table summarizes the orthogonal protecting groups commonly used in conjunction with Fmoc-Glu(OtBu)-OH for the synthesis of advanced peptide structures:

Protecting GroupChemical StructureCleavage ConditionApplication
Fmoc9-fluorenylmethoxycarbonyl20% Piperidine in DMFN-terminal protection
OtButert-butylTrifluoroacetic acid (TFA)Side-chain protection of Glu, Asp, Ser, Thr, Tyr
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine in DMFSide-chain protection of Lys, Orn
Mtt4-Methyltrityl1% TFA in DCMSide-chain protection of Lys, Orn, His
AllocAllyloxycarbonylPd(PPh3)4N-terminal or side-chain protection

Post Synthetic Processing and Purification Methodologies

Cleavage and Global Deprotection Strategies

The initial and most crucial step in post-synthetic processing is the cleavage of the peptide from the solid support, which is performed concurrently with the removal of the acid-labile side-chain protecting groups, a process known as global deprotection. wpmucdn.com For Fmoc-Glu(OtBu)-Gly-OH, this involves the removal of the tert-butyl (OtBu) group from the glutamic acid side chain.

Acidolytic Cleavage from Resin (e.g., TFA-based mixtures)

The standard and widely adopted method for cleaving peptides synthesized via Fmoc/tBu chemistry from the solid support is acidolysis, most commonly employing a strong acid cocktail based on trifluoroacetic acid (TFA). wpmucdn.comiris-biotech.de This process effectively breaks the ester linkage between the peptide C-terminus and the resin (such as Wang or Rink Amide resins) and simultaneously cleaves the tert-butyl ester protecting the glutamic acid side chain. peptide.comnih.gov

A typical cleavage cocktail consists of a high concentration of TFA, generally around 95%, mixed with other reagents known as scavengers. iris-biotech.dethermofisher.com The peptidyl resin is treated with this TFA-based mixture for a period typically ranging from one to three hours at room temperature. thermofisher.comsigmaaldrich.com The strong acidic environment protonates the functional groups of the protecting groups and the resin linker, facilitating their departure as stable carbocations. iris-biotech.de The final peptide, once cleaved, is solubilized in the TFA cocktail.

Table 1: Common TFA-Based Cleavage Cocktails

Reagent NameCompositionApplication Notes
Standard Cocktail95% TFA, 2.5% Water, 2.5% Triisopropylsilane (B1312306) (TIS)Suitable for a wide range of peptides, including those with tBu protecting groups. iris-biotech.de
Reagent B88% TFA, 5% Phenol, 5% Water, 2% TISOften used for peptides on Rink amide resin. wpmucdn.com
Reagent R90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% AnisoleRecommended for peptides containing sensitive residues like Arg(Pmc/Pbf), Cys(Trt), or Trp. thermofisher.com

This table is illustrative of common cleavage cocktails and the choice depends on the full peptide sequence being synthesized.

Role of Scavengers in Preventing Side Reactions

During the acidolytic cleavage, highly reactive electrophilic carbocations are generated from the protecting groups and the resin linker. wpmucdn.comiris-biotech.de In the case of this compound, the cleavage of the OtBu group liberates a tert-butyl cation (t-butyl cation). thermofisher.comacs.org These carbocations can react with nucleophilic side chains of certain amino acids (such as tryptophan, methionine, tyrosine, and cysteine), leading to undesired modifications and the formation of impurities. sigmaaldrich.comresearchgate.net

To prevent these side reactions, nucleophilic reagents known as "scavengers" are added to the cleavage cocktail. acs.org These scavengers act by trapping the reactive carbocations before they can modify the peptide. thermofisher.comresearchgate.net

Common Scavengers and Their Functions:

Triisopropylsilane (TIS): A very effective scavenger for trityl and other carbocations. It works via a hydride transfer mechanism to reduce the cation. acs.org

Water: Acts as a scavenger for t-butyl cations. iris-biotech.deacs.org

1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective at scavenging t-butyl cations and preventing the reattachment of protecting groups. thermofisher.comsigmaaldrich.com

Thioanisole: Helps to suppress alkylation side reactions and can accelerate the removal of certain arginine protecting groups. thermofisher.comacs.org

For a simple dipeptide like this compound, which lacks highly sensitive residues like tryptophan or cysteine, a standard cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) is generally sufficient to effectively cleave the peptide and prevent side reactions like the re-alkylation of the glutamic acid side chain. iris-biotech.deacs.org

Isolation and Precipitation Techniques

Once the cleavage reaction is complete, the crude peptide must be isolated from the TFA solution which contains the dissolved peptide, scavengers, and cleaved protecting group byproducts. The most common method for isolating the peptide is precipitation with a cold, non-polar organic solvent, typically diethyl ether. sigmaaldrich.comthermofisher.com

The procedure involves filtering the cleavage mixture to remove the spent resin beads. sigmaaldrich.com The resulting TFA filtrate, containing the peptide, is then added dropwise to a large volume of cold diethyl ether (e.g., chilled to -20°C or on an ice bath). thermofisher.commerckmillipore.com The significant change in solvent polarity causes the polar peptide to precipitate out of the solution as a solid, while the more non-polar impurities, such as cleaved protecting groups and scavengers, tend to remain dissolved in the ether. peptide.com

The precipitated peptide is then collected by centrifugation, forming a pellet at the bottom of the tube. peptide.com The supernatant, containing the soluble impurities, is decanted. This washing process is typically repeated several times with cold ether to thoroughly remove residual TFA and scavengers. thermofisher.compeptide.com After the final wash, the crude peptide pellet is dried under vacuum to remove any remaining ether, yielding a solid, crude product ready for purification. peptide.com

Chromatographic Purification Techniques

The crude peptide product obtained after cleavage and precipitation contains the target molecule along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incompletely removed protecting groups. bachem.comjpt.com Therefore, a robust purification step is essential to achieve the desired purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Crude Product Purification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. bachem.comresearchgate.net The separation principle of RP-HPLC is based on the differential partitioning of the components of the crude mixture between a non-polar stationary phase and a polar mobile phase. hplc.eu

For the purification of this compound, a C18-modified silica (B1680970) column is typically used as the stationary phase. bachem.comaltabioscience.com The crude peptide is first dissolved in a minimal amount of the aqueous mobile phase (often containing a small amount of organic solvent to aid solubility) and injected onto the column. peptide.com

The purification process involves eluting the bound components from the column using a gradient of increasing organic solvent concentration. bachem.com A common mobile phase system consists of:

Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile (B52724) nih.gov

The process starts with a high concentration of the aqueous Solvent A, allowing polar impurities to elute first. bachem.com The concentration of the organic Solvent B is then gradually increased over time. This decreasing polarity of the mobile phase causes the bound peptides to elute from the column in order of increasing hydrophobicity. bachem.com The Fmoc group on the dipeptide imparts significant hydrophobicity, leading to a relatively strong retention on the C18 column.

The column eluent is monitored by a UV detector, typically at a wavelength of 210-220 nm, where the peptide bond absorbs light. bachem.com Fractions are collected as the peaks elute, and these fractions are then analyzed by analytical HPLC to determine which ones contain the target peptide at the desired purity. The pure fractions are then pooled and lyophilized (freeze-dried) to obtain the final product as a white, fluffy powder. bachem.com

Table 2: Typical RP-HPLC Purification Parameters

ParameterTypical Condition
Stationary Phase C18-modified silica, wide pore (e.g., 300 Å)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient A linear gradient of increasing %B (e.g., 5% to 60% B over 30-60 minutes)
Detection UV absorbance at 215 or 220 nm
Flow Rate Dependent on column dimensions (preparative scale)

Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical Purity

To assess the final purity of the purified this compound, Ultra-High Performance Liquid Chromatography (UHPLC) is an increasingly utilized analytical technique. almacgroup.com UHPLC operates on the same principles as HPLC but employs columns packed with smaller stationary phase particles (typically sub-2 µm). chromatographytoday.com

This use of smaller particles results in significantly higher separation efficiency and resolution compared to conventional HPLC. chromatographytoday.com The benefits of using UHPLC for purity analysis include:

Higher Resolution: The ability to separate the main peptide peak from closely eluting impurities, providing a more accurate purity assessment. chromatographytoday.com

Increased Speed: Analysis times are much shorter than with traditional HPLC, allowing for higher throughput. chromatographytoday.com

Enhanced Sensitivity: Sharper, narrower peaks lead to improved detection limits for minor impurities. chromatographytoday.com

When coupled with mass spectrometry (UHPLC-MS), this technique not only quantifies the purity based on UV absorbance but also confirms the identity of the main peak by its mass-to-charge ratio and can help in the identification of any co-eluting impurities. biopharminternational.com This provides a comprehensive and highly accurate characterization of the final purified peptide. almacgroup.com

Research Applications Beyond Direct Peptide Synthesis

Integration into Drug Discovery and Development Research

The dipeptide and its parent amino acid derivative, Fmoc-Glu(OtBu)-OH, are instrumental in the early stages of creating new medicines. They serve as foundational components for building and refining peptide-based drug candidates.

Fmoc-Glu(OtBu)-Gly-OH and its parent compound, Fmoc-Glu(OtBu)-OH, are fundamental building blocks in the solid-phase peptide synthesis (SPPS) of potential therapeutic peptides. nbinno.comchemicalbook.comcem.compeptide.com The precise control offered by the Fmoc and OtBu protecting groups is critical in drug development, where minor impurities or incorrect sequences can lead to ineffective or harmful candidates. nbinno.com This dipeptide is specifically noted as a key intermediate in the synthesis of Semaglutide, a medication used in the management of type 2 diabetes. aminoacids-en.com

The parent compound, Fmoc-Glu(OtBu)-OH, is widely used for the incorporation of glutamic acid into a variety of peptide sequences. peptide.com Its applications include the synthesis of peptide mimetics designed to have enhanced pharmacological properties and the creation of peptide antigens for the development of vaccines and diagnostics. nbinno.com For instance, it has been utilized in the synthesis of analogues for Tirzepatide, a dual GIP and GLP-1 receptor agonist. creative-diagnostics.com

Table 1: Examples of Drug Candidates Synthesized Using Fmoc-Glu(OtBu)-OH Derivatives

Drug Candidate/TargetRole of Fmoc-Glu(OtBu)-OH or AnalogueTherapeutic Area
SemaglutideThis compound serves as a key dipeptide intermediate. aminoacids-en.comType 2 Diabetes
Tirzepatide AnaloguesFmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH is used as a building block. creative-diagnostics.comType 2 Diabetes / Weight Loss
GLP-1/Glucagon Receptor Dual AgonistsFmoc-Glu-OtBu was used in the synthesis of novel dual agonists. sigmaaldrich.comMetabolic Disorders

The strategic incorporation of the glutamic acid residue via Fmoc-Glu(OtBu)-OH allows for the rational design of peptide drugs with optimized characteristics. nbinno.com Researchers can manipulate the peptide sequence to improve properties such as in vivo stability, receptor binding affinity, and targeted delivery. nbinno.com

The use of modified dipeptides, such as Fmoc-Glu(OtBu)-(Dmb)Gly-OH, addresses common challenges in peptide synthesis, like the aggregation of peptide chains. alfa-chemistry.comsigmaaldrich.com By incorporating a Dmb (2,4-dimethoxybenzyl) group on the glycine (B1666218) nitrogen, these dipeptides can disrupt interchain hydrogen bonding, leading to improved solubility and higher purity of the final peptide product. alfa-chemistry.comsigmaaldrich.com This is particularly valuable when synthesizing long or "difficult" sequences, enabling the creation of more complex and potentially more effective peptide therapeutics. adventchembio.com

Bioconjugation and Chemical Biology

In the fields of bioconjugation and chemical biology, derivatives of this compound are employed to create sophisticated molecular tools and targeted therapies. These applications often involve linking peptides to larger molecules like antibodies or using them to assemble constructs that can modulate protein function.

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker that connects these two components is a critical determinant of the ADC's efficacy and safety. medchemexpress.com Analogues of this compound, such as Fmoc-Lys(Pal-Glu-OtBu)-OH, have been developed for use as non-cleavable ADC linkers. glpbio.com In this context, the glutamic acid derivative forms part of a stable bridge, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell. medchemexpress.com

Proteolysis-targeting chimeras (PROTACs) are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The same analogue used in ADC research, Fmoc-Lys(Pal-Glu-OtBu)-OH, is also described as an alkyl chain-based PROTAC linker. glpbio.com This indicates that glutamic acid-containing structures can provide the necessary spacing and chemical properties to effectively bridge the two ends of a PROTAC molecule, facilitating the degradation of the target protein.

The process of bioconjugation involves attaching molecules to one another to create constructs with new functionalities. The dipeptide derivative Fmoc-Glu(OtBu)-(Dmb)Gly-OH is utilized in these processes to link peptides to other biomolecules. chemimpex.com This functionalization can enhance the therapeutic properties of the molecule, for example, by improving its specificity for a particular biological target. chemimpex.com The glutamic acid side chain, once deprotected, offers a handle for further chemical modification, allowing for the attachment of imaging agents, targeting ligands, or other functional moieties.

Biochemical and Biophysical Studies

The dipeptide this compound, while primarily an intermediate in peptide synthesis, is instrumental in creating specific peptide sequences for a variety of biochemical and biophysical investigations. Its structure allows for the precise incorporation of a protected glutamic acid-glycine motif into larger peptides, which can then be used as tools to probe complex biological systems.

Investigation of Protein-Protein Interactions

Peptides derived from this compound are valuable in the study of protein-protein interactions (PPIs). The glutamic acid and glycine residues can be critical components of binding epitopes or bioactive conformations. Researchers synthesize peptide libraries containing the Glu-Gly sequence to identify potent inhibitors or modulators of specific PPIs. For instance, stapled α-helical peptides, which are used to stabilize helical structures crucial for inhibiting targets like the p53-MDM2 interaction, can be constructed using building blocks like Fmoc-Glu(OtBu)-OH and glycine. sigmaaldrich.com The defined structure of this compound ensures the correct and efficient incorporation of this dipeptide unit during solid-phase peptide synthesis (SPPS), which is essential for creating peptides with high purity and affinity for their targets. nbinno.com

Studies of Enzyme Kinetics

In the field of enzyme kinetics, peptides containing the Glu-Gly sequence can act as substrates or inhibitors for various enzymes, particularly proteases. The synthesis of these specific peptide sequences relies on protected dipeptide intermediates like this compound. By using this building block, researchers can create custom peptides to measure enzyme activity or to determine inhibition constants (Kᵢ). The protected glutamic acid side chain prevents unwanted side reactions during synthesis, ensuring that the final peptide accurately mimics the intended substrate or inhibitor sequence for kinetic analysis. libretexts.org This allows for a detailed quantitative understanding of enzyme mechanisms and the development of targeted enzyme inhibitors.

Research into Glutamate (B1630785) Receptors in Neuroscience

Glutamic acid and glycine are both crucial neurotransmitters in the central nervous system, with glycine acting as a co-agonist at N-methyl-D-aspartate (NMDA) glutamate receptors. nih.gov Research into the function and modulation of these receptors often requires synthetic peptides that can act as specific agonists, antagonists, or probes. This compound serves as a key starting material for the synthesis of such neuroactive peptides. By incorporating the Glu-Gly motif, scientists can design molecules that probe the binding sites of glutamate receptors or investigate the mechanisms of neurotransmitter release and uptake in brain tissue. nih.gov The use of this protected dipeptide facilitates the assembly of complex peptide tools necessary to dissect the intricate roles of glutamate and glycine in neuronal signaling.

Isotopic Labeling for Structural and Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating protein structure, dynamics, and reaction mechanisms. Incorporating stable isotopes like ¹⁵N into peptides allows for their detection and analysis by specialized techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Preparation of ¹⁵N-labeled Derivatives

The synthesis of ¹⁵N-labeled peptides can be achieved by using isotopically labeled amino acid building blocks in SPPS. To create a peptide containing a ¹⁵N-labeled glutamic acid followed by glycine, one would start with the labeled precursor, Fmoc-Glu(OtBu)-OH-¹⁵N. This compound is chemically identical to its unlabeled counterpart but contains the heavy isotope of nitrogen in the amide group. sigmaaldrich.com This labeled amino acid is then coupled to glycine on the solid support, followed by further peptide chain elongation to produce the desired ¹⁵N-labeled final peptide. The synthesis of ¹⁵N-labeled glycine itself can be performed via methods such as the amination of chloroacetic acid with labeled aqueous ammonia (B1221849) (¹⁵NH₃). nih.gov Using these labeled precursors ensures that the ¹⁵N atom is placed at a specific, known position within the peptide sequence.

Table 1: Properties of ¹⁵N-Labeled Precursor

Property Value Source
Compound Name Fmoc-Glu(OtBu)-OH-¹⁵N sigmaaldrich.com
Isotopic Purity 98 atom % ¹⁵N sigmaaldrich.com
Chemical Purity 99% (CP) sigmaaldrich.com
Form Solid sigmaaldrich.com
Mass Shift M+1 sigmaaldrich.com

| Application | Peptide Synthesis, Bio NMR | sigmaaldrich.com |

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application for ¹⁵N-labeled peptides is in NMR spectroscopy. nih.gov The ¹⁵N nucleus has a nuclear spin that can be detected by NMR, and its signal is sensitive to the local chemical environment. By incorporating this compound with a ¹⁵N label (on the glutamic acid residue) into a larger peptide or protein, researchers can use two-dimensional NMR techniques, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), to obtain specific information about that residue. This allows for the precise tracking of the backbone conformation, dynamics, and interactions of the labeled site within the peptide. nih.gov For example, changes in the NMR signal of the ¹⁵N-labeled residue upon binding to another molecule can provide high-resolution data on the binding interface and conformational changes, which is invaluable for drug design and structural biology. nih.gov

Analytical Characterization in Research

Spectroscopic Techniques for Compound Identity and Purity

Spectroscopic methods are indispensable for confirming the chemical identity and structural integrity of Fmoc-Glu(OtBu)-Gly-OH. These techniques provide information about the molecule's mass, elemental composition, and the connectivity of its atoms.

Mass spectrometry is a primary analytical technique used to confirm the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) of ionized molecules, MS provides a precise molecular weight that can be compared against the theoretical value calculated from the molecular formula. The molecular formula for this compound is C26H30N2O7, with a calculated molecular weight of approximately 482.53 g/mol and a monoisotopic mass of 482.20530130 Da. nih.govchemicalbook.com

Soft ionization techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly well-suited for analyzing protected peptides like this compound, as they minimize fragmentation and typically produce intact molecular ions. In ESI-MS, the compound is ionized from a solution, often yielding protonated molecules [M+H]+. The detection of an ion peak corresponding to this calculated mass would provide strong evidence for the successful synthesis of the target dipeptide.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC26H30N2O7
Molecular Weight482.53 g/mol chemicalbook.com
Exact Mass482.20530130 Da nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom, confirming the presence of all structural components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the glutamic acid residue with its tert-butyl (OtBu) side-chain protection, and the glycine (B1666218) residue.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the Fmoc group, the protons of the glutamic acid and glycine backbones, and the distinct singlet for the nine equivalent protons of the tert-butyl group. apexbt.com Similarly, the ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the amino acid residues and protecting groups. By analyzing the chemical shifts, integration values, and coupling patterns, researchers can confirm the precise structure and connectivity of the dipeptide.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of this compound, separating it from starting materials, reagents, and any side-products formed during the synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides and their intermediates. phenomenex.comajpamc.com For this compound, reversed-phase HPLC (RP-HPLC) is typically used. In this technique, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Purity levels for related Fmoc-amino acids are often required to be ≥99%. cem.commedchemexpress.com

HPLC is also crucial for analyzing the chiral purity of the starting materials, such as Fmoc-Glu(OtBu)-OH, to ensure that no racemization has occurred during its synthesis or the subsequent coupling reaction. phenomenex.comnih.gov The final purity of the peptide is directly impacted by the chemical and chiral purity of the protected amino acids used in its construction. phenomenex.com

Table 2: Typical Analytical Methods for Fmoc-Protected Amino Acids/Peptides

TechniquePurposeTypical Purity Specification
HPLCPurity Evaluation≥95% - 99.0% cem.comanaspec.com
Chiral HPLCEnantiomeric Purity≥99.8% phenomenex.com
Mass SpectrometryMolecular Weight VerificationMatch to theoretical mass
NMRStructural ConfirmationConsistent with proposed structure apexbt.com

In the context of solid-phase peptide synthesis (SPPS), where this compound might be assembled on a resin or used as a building block, monitoring the completion of coupling and deprotection steps is critical. ajpamc.comchempep.com The Kaiser test, which uses the reagent ninhydrin (B49086), is a widely used qualitative method for this purpose. luxembourg-bio.compeptide.com

The test is based on the reaction of ninhydrin with free primary amines. peptide.com After a coupling step, a small sample of the peptide-resin is tested. If the coupling of Fmoc-Glu(OtBu)-OH to a free N-terminal glycine on the resin is complete, there will be no primary amine to react, and the test result will be negative (colorless to light yellow beads). chempep.com Conversely, after the Fmoc group is removed from the glutamic acid residue to expose its N-terminal amine for the next coupling step, the ninhydrin test will be positive, indicated by an intense blue color on the resin beads and/or in the solution. chempep.comluxembourg-bio.com This colorimetric feedback is essential for ensuring high-yield synthesis by confirming the completion of each reaction cycle before proceeding to the next. researchgate.net However, the test can be unreliable for secondary amines and may give false positives if heated excessively, which can cause premature Fmoc group removal. peptide.comthieme.de

Future Directions and Emerging Research Avenues

Advancements in Automated Synthesis Platforms

The synthesis of peptides, including those incorporating the Glu-Gly motif, has been revolutionized by automation. nih.gov Solid-phase peptide synthesis (SPPS) remains a dominant method, where the peptide chain is assembled on a solid support, simplifying purification. dntb.gov.ua Modern automated platforms are evolving beyond basic batch synthesizers to include technologies that offer greater speed, efficiency, and quality for complex sequences.

Key advancements in this area include:

Microwave-Assisted Peptide Synthesis (MAPS): This technique utilizes microwave irradiation to accelerate the chemical reactions of peptide bond formation and deprotection. acs.org The increased energy transfer leads to significantly faster synthesis cycles and can improve the purity of the crude peptide, especially for difficult sequences prone to aggregation. acs.org

Flow Chemistry: Continuous flow peptide synthesis offers precise control over reaction parameters like temperature, pressure, and reaction time in a microreactor environment. acs.org This method enhances scalability and allows for real-time monitoring and optimization of the synthesis process. acs.org

High-Throughput and Parallel Synthesis: Modern synthesizers, often employing robotic platforms, can synthesize hundreds or even thousands of different peptides simultaneously. nih.govnih.gov This capability is crucial for screening large peptide libraries for drug discovery and materials science applications.

Artificial Intelligence (AI) and Machine Learning: A frontier in automated synthesis involves integrating AI to optimize protocols in real time. acs.orgnih.gov Deep learning models can analyze data from previous synthesis runs, such as UV-vis monitoring of Fmoc deprotection, to predict and mitigate sequence-dependent problems like aggregation. acs.orgnih.govmit.edu This data-driven approach allows for the dynamic adjustment of synthesis parameters to maximize yield and purity. nih.gov

Comparison of Modern Peptide Synthesis Platforms

PlatformPrincipleKey AdvantagesRelevance to Fmoc-Glu(OtBu)-Gly-OH
Batch SPPS SynthesizersStepwise addition of amino acids to a resin in a reaction vessel.Well-established, reliable for standard sequences.Standard method for incorporating the dipeptide into a sequence.
Microwave-Assisted (MAPS)Uses microwave energy to accelerate coupling and deprotection steps.Drastically reduced synthesis time, improved efficiency for difficult sequences. acs.orgFaster and higher purity synthesis of peptides containing the Glu-Gly motif.
Continuous Flow ChemistryReactants are continuously pumped through a reactor.High scalability, precise reaction control, potential for real-time optimization. acs.orgEnables large-scale production of peptides for material or therapeutic use.
AI-Integrated PlatformsUses machine learning algorithms to predict outcomes and optimize synthesis parameters.Predicts and minimizes aggregation, improves success rate for complex peptides. nih.govOptimizes coupling of this compound and subsequent amino acids to prevent failed sequences.

Development of Novel Protecting Groups and Linkers

The success of Fmoc-SPPS relies on an "orthogonal" protection strategy, where the temporary N-terminal Fmoc group can be removed without affecting the permanent side-chain protecting groups (like OtBu) or the bond to the resin. rsc.orgnih.gov Research is actively pursuing new protecting groups and linkers to overcome existing limitations, such as aspartimide formation or aggregation. nih.govresearchgate.net

Backbone Protection: To disrupt inter- and intramolecular hydrogen bonding that leads to aggregation during synthesis, researchers have developed backbone-protecting groups. Dipeptides incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the glycine (B1666218) nitrogen, such as in Fmoc-Aaa-(Dmb)Gly-OH, have shown to improve synthetic efficiency for challenging sequences. researchgate.net

Pseudoproline Dipeptides: These building blocks temporarily introduce a "kink" in the growing peptide chain by forming a cyclic structure involving serine or threonine residues. This disruption of secondary structure formation enhances solubility and coupling efficiency. nih.gov

"Safety-Catch" Linkers: These are a sophisticated class of linkers that are stable to the conditions of both Fmoc and Boc deprotection. acs.org They require a specific chemical activation step before the final cleavage, offering greater flexibility in the synthesis of complex or modified peptides, such as cyclic peptides. acs.org This allows for the combination of different protection strategies within the same synthesis. acs.org

Expansion into Materials Science and Nanobiotechnology

Peptides are increasingly recognized not just as biological molecules but as powerful building blocks for advanced materials. The specific chemical properties of this compound, particularly the aromatic Fmoc group and the functional amino acid side chains, make it a candidate for creating self-assembling nanomaterials.

Fmoc-dipeptides are well-known for their ability to self-assemble into nanostructures like fibers, tapes, and nanotubes, which can entangle to form hydrogels. acs.orgnih.gov This self-assembly is often driven by a combination of π-π stacking from the Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov These peptide-based hydrogels are promising for a wide range of biomedical applications:

Tissue Engineering: Peptide hydrogels can mimic the natural extracellular matrix (ECM), providing a 3D scaffold for cells to grow and differentiate. nih.govnih.govrsc.org By incorporating bioactive motifs like Arg-Gly-Asp (RGD), these materials can be made cell-adhesive, promoting tissue regeneration. acs.orgresearchgate.net

Drug Delivery: The porous, water-rich network of a hydrogel makes it an ideal vehicle for encapsulating and delivering therapeutic molecules. nih.govnih.govrsc.org The material's properties can be tuned to control the release rate of the drug. rsc.org

Nanobiotechnology: Peptides containing residues like glutamic acid can be used to functionalize nanoparticles for targeted drug delivery. rsc.org The peptide coating can improve biocompatibility and cellular uptake. rsc.org Surfactant-like peptides with hydrophilic heads (like glutamic acid) and hydrophobic tails can self-assemble into vesicles or micelles for delivering genetic material. mdpi.com

Computational Chemistry and Molecular Modeling in Peptide Design

Computational tools are becoming indispensable in modern peptide research, enabling scientists to design novel peptides and predict their behavior before undertaking costly and time-consuming laboratory synthesis. frontiersin.orgspringernature.com

Predicting Synthesis Success: Machine learning and deep learning models are being trained on vast datasets from automated synthesizers to predict the likelihood of a successful synthesis for any given peptide sequence. nih.govacs.org By analyzing factors that lead to aggregation or incomplete reactions, these models can suggest modifications to the sequence or synthesis protocol, such as using specific coupling reagents or incorporating backbone protection. nih.govmedium.com

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the conformational dynamics of peptides in solution. nih.gov This is crucial for understanding how a peptide like one containing a Glu-Gly motif might fold, self-assemble into a nanomaterial, or interact with a biological target. researchgate.netacs.org For instance, simulations can predict whether the functional groups of a peptide designed for a hydrogel will be exposed to the solvent and available for cell binding. researchgate.net

Q & A

Q. How should Fmoc-Glu(OtBu)-Gly-OH be stored to ensure stability during peptide synthesis?

  • Methodological Answer: Store the compound at -20°C in a dry, airtight container to prevent moisture absorption and degradation. For long-term storage (>6 months), -80°C is recommended . Prior to use, equilibrate the reagent to room temperature in a desiccator to avoid condensation. Analytical certificates (CoA) should confirm purity (>98%) before use .

Q. What solvent systems are optimal for dissolving this compound in SPPS?

  • Methodological Answer: Use DMF or DCM (dichloromethane) for dissolution, as these solvents effectively solvate Fmoc-protected amino acids. For concentrations >0.2 M, pre-warm the solvent to 37°C and sonicate for 5–10 minutes to ensure complete dissolution . Avoid aqueous solutions unless working with water-soluble derivatives (e.g., activated esters like OSu) .

Q. How can researchers verify the purity of this compound before use?

  • Methodological Answer: Perform reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 min). A purity threshold of ≥98% is recommended for peptide synthesis. For enantiomeric purity, chiral HPLC or circular dichroism (CD) can confirm ≥99.8% homogeneity .

Q. What coupling reagents are most effective for incorporating this compound into peptide chains?

  • Methodological Answer: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) as a base (1:2 molar ratio) achieve >99% coupling efficiency. Double coupling is advised for sterically hindered residues .

Advanced Research Questions

Q. How can aggregation during synthesis of glutamic acid-rich sequences be mitigated?

  • Methodological Answer: Introduce pseudo-proline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(ψMe,MePro)-OH) at every 3–4 residues to disrupt β-sheet formation. Use DIC/HOBt for activation in manual synthesis steps to reduce racemization . Post-coupling, monitor by Kaiser test for free amine detection .

Q. What analytical techniques identify and quantify side products in this compound-mediated syntheses?

  • Methodological Answer: LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) detects deletion sequences and tert-butyl deprotection byproducts (e.g., free glutamic acid). For quantification, integrate peaks at 220 nm and compare against a calibration curve .

Q. How does the tert-butyl protecting group influence the solubility of this compound in non-polar solvents?

  • Methodological Answer: The OtBu group enhances solubility in DCM and chloroform by reducing polarity. For comparative studies, replace OtBu with photolabile groups (e.g., NVOC) and analyze solubility via turbidimetry .

Q. What strategies are recommended for synthesizing cyclic peptides using this compound?

  • Methodological Answer: Use Fmoc-Glu(OtBu)-OSu for efficient head-to-tail cyclization. Activate the C-terminal carboxylate with PyBOP and DIEA in DMF. Monitor cyclization via HPLC (shift in retention time) and confirm by MALDI-TOF .

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